![molecular formula C21H29N3O4S B1234203 2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)
2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone is a member of 1,3-oxazoles.
Scientific Research Applications
Bioorganic & Medicinal Chemistry
A study focusing on derivatives of 3,4-dimethoxyphenyl compounds, including similar structural elements to the molecule , indicated fungicidal and insecticidal activities in some compounds at specific concentrations (Liu, Li, & Li, 2004).
Journal of Photochemistry and Photobiology A-Chemistry
Research into a related compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone, explored its photochemical reactivity, revealing transformation into several compounds and a colored mixture of higher molecular weight fractions. This study provides insights into the photoreactivity of similar molecules (Castellan et al., 1990).
Molecules
Research on 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, structurally related to the molecule , showed significant antimicrobial and anti-proliferative activities, indicating potential for pharmaceutical applications (Al-Wahaibi et al., 2021).
Journal of Medicinal Chemistry
Another related study on piperazinyl derivatives of pyrido(2,3-d)pyrimidine revealed compounds with significant antibacterial activity, suggesting potential in developing antibacterial agents (Matsumoto & Minami, 1975).
The Journal of Organic Chemistry
Research on isocyanides bearing a dimethoxyphenyl group, similar to the molecule , resulted in the synthesis of compounds with high fluorescence quantum yields, highlighting potential applications in fluorescence-based technologies (Tang & Verkade, 1996).
RSC Advances
A study involving a piperazine derivative with a 2-chloro-1,4-naphthoquinone group demonstrated strong fluorescence and antimicrobial properties, indicating potential use in bioimaging and antimicrobial applications (Verma & Singh, 2015).
Properties
Molecular Formula |
C21H29N3O4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1-(4-ethylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H29N3O4S/c1-5-23-8-10-24(11-9-23)20(25)14-29-13-17-15(2)28-21(22-17)16-6-7-18(26-3)19(12-16)27-4/h6-7,12H,5,8-11,13-14H2,1-4H3 |
InChI Key |
HUNNUZABMQGNGT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)CSCC2=C(OC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CSCC2=C(OC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione](/img/structure/B1234121.png)
![methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate](/img/structure/B1234122.png)

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)
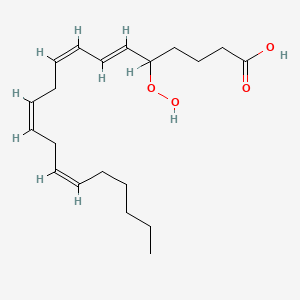
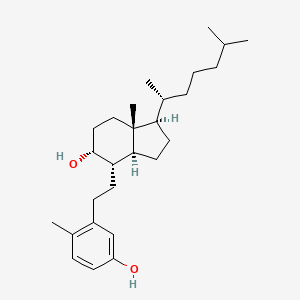
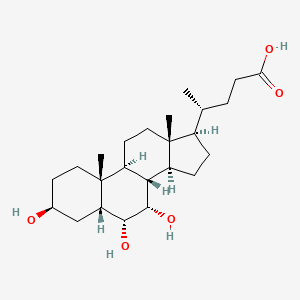
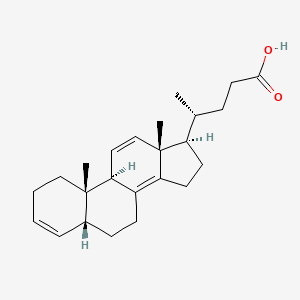
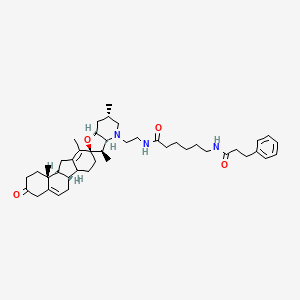
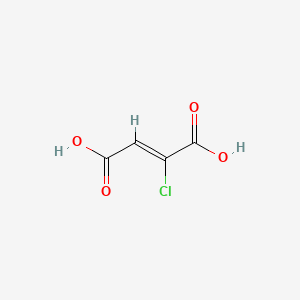


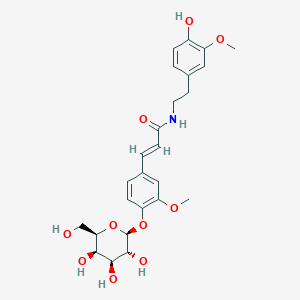
![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)
